molecular formula C38H32N2O5 B14056392 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid

Cat. No.: B14056392
M. Wt: 596.7 g/mol
InChI Key: LEAIJCJTJSTEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-trityl-L-asparagine is an organic compound with the chemical formula C38H32N2O5. It is a white crystalline solid that is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. This compound is primarily used in peptide synthesis as a protecting group for the amino acid asparagine, preventing unwanted reactions during the synthesis process .

Preparation Methods

The synthesis of Fmoc-N-trityl-L-asparagine typically involves the reaction of N-trityl-L-asparagine with Fmoc acid chloride. The process can be broken down into several steps:

Scientific Research Applications

Fmoc-N-trityl-L-asparagine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The primary function of Fmoc-N-trityl-L-asparagine in peptide synthesis is to protect the amino group of asparagine from unwanted reactions. The Fmoc group is removed under basic conditions, while the trityl group is removed using acidic conditions. This selective deprotection allows for the stepwise assembly of peptides without interference from side reactions .

Comparison with Similar Compounds

Fmoc-N-trityl-L-asparagine is unique due to its dual protecting groups, which offer greater control during peptide synthesis. Similar compounds include:

Properties

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

IUPAC Name

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)

InChI Key

LEAIJCJTJSTEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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